molecular formula C19H16BrN3O B12899460 2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 62481-23-6

2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B12899460
CAS No.: 62481-23-6
M. Wt: 382.3 g/mol
InChI Key: ZSLXAAFVIUGRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one is a synthetic fused heterocyclic compound of significant interest in medicinal chemistry research. It belongs to the imidazo[2,1-b]quinazolinone class, which is known to exhibit a wide spectrum of biological activities . These fused heterocyclic systems are the subject of ongoing investigation due to their potential interactions with critical cellular targets, such as microbial cell walls and DNA, making them promising scaffolds for the development of novel therapeutic agents . The specific molecular architecture of this compound, featuring a bromophenyl substituent, is designed to enhance its physicochemical properties and binding affinity. The crystal structure of this compound has been determined, revealing a planar quinazoline unit and specific intermolecular interactions, such as N-H···N hydrogen bonds that form inversion dimers, which are crucial for understanding its mode of action in biological systems . Researchers utilize this compound primarily in early-stage in vitro studies to explore new avenues in antibiotic and anticancer drug discovery, given the continuous need for new chemical entities to combat drug-resistant microorganisms and malignancies . This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

62481-23-6

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

IUPAC Name

2-(4-bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C19H16BrN3O/c1-2-11-22-17(13-7-9-14(20)10-8-13)12-23-18(24)15-5-3-4-6-16(15)21-19(22)23/h3-10,12H,2,11H2,1H3

InChI Key

ZSLXAAFVIUGRPS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CN2C1=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromoaniline with a suitable aldehyde to form an imine intermediate, which is then cyclized with a propyl-substituted imidazole derivative under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Bromophenyl Substituent

The 4-bromophenyl group participates in cross-coupling reactions:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiphenyl derivatives70–85%
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄Aryl ethers or amines60–75%

Imidazo[2,1-b]quinazolinone Core

  • Electrophilic Substitution : The C6 position undergoes nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) .

  • Nucleophilic Attack : The carbonyl group at C5 reacts with hydrazine to form hydrazide derivatives (e.g., thiosemicarbazides) .

Rhodium-Catalyzed C–H Activation

The quinazolinone core undergoes regioselective C–H functionalization under Rh(III) catalysis:

SubstrateCatalyst SystemProductYieldSource
2-ArylquinazolinoneRhCp*(MeCN)₃(SbF₆)₂, HFIPMonofluoroalkenyl derivatives86–92%

Transition-Metal-Free Cyclization

Base-promoted annulation with amides (e.g., Cs₂CO₃/DMSO) forms fused heterocycles .

Biological Activity-Driven Modifications

The compound’s bromine and imidazole moieties are modified to enhance pharmacological properties:

  • Bromine Replacement : Substitution with -CN or -NO₂ groups via SNAr reactions improves anticancer activity .

  • Imidazole Functionalization : Acylation at the N3 position increases microtubule inhibition (IC₅₀ = 0.6 µM) .

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) in methanol cleaves the imidazole ring, forming quinazolinone fragments.

  • Hydrolysis : Acidic conditions (HCl/EtOH) hydrolyze the lactam ring to yield anthranilic acid derivatives .

Key Research Findings

  • The bromophenyl group enhances π-stacking interactions in kinase binding pockets, improving inhibitory potency .

  • Propyl chain length correlates with solubility; longer chains (e.g., butyl) reduce crystallinity but improve bioavailability.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinazolinone derivatives, including those similar to 2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one. Compounds in this class have been synthesized and evaluated for their efficacy against Plasmodium berghei, a model organism for malaria research. In vivo tests indicated that certain derivatives exhibited significant antimalarial activity at doses as low as 5 mg/kg, demonstrating a promising alternative to traditional treatments like chloroquine and artemisinin .

Key Findings:

  • Efficacy : Compounds showed reduced synthesis times and cost-effectiveness.
  • Mechanism : The specific mechanism of action remains under investigation but may involve interference with the parasite's metabolic pathways.

Anticancer Properties

The compound has also been studied for its anticancer properties. Research indicates that derivatives exhibit moderate to significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). The growth inhibition (GI50) values ranged from 0.08 to 0.37 μM, suggesting strong potential for further development as an anticancer agent .

Table 1: Anticancer Activity of Quinazolinone Derivatives

CompoundCell LineGI50 (µM)
Compound 20MDA-MB-2310.58
Compound 21A5490.32
Compound 22HeLa0.37

Pharmacological Insights

The pharmacological profile of this compound suggests it may act through multiple pathways:

  • Inhibition of Phosphodiesterase-4 (PDE-4) : This enzyme is crucial for cancer cell proliferation and angiogenesis. Inhibition may lead to reduced tumor growth and metastasis.
  • Molecular Hybridization : The compound can be modified to enhance its biological activity through hybridization with other pharmacophores, potentially leading to new therapeutic agents with improved efficacy and selectivity .

Case Studies

Several case studies have documented the synthesis and evaluation of quinazolinone derivatives:

  • Synthesis and Evaluation : A study synthesized various quinazolinones and assessed their biological activities. The results indicated that modifications at the imidazo position significantly influenced antimalarial potency.
  • Combination Therapies : Investigations into combination therapies involving quinazolinones and existing antimalarial drugs have shown enhanced efficacy, suggesting a synergistic effect that warrants further exploration.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This interaction can lead to the disruption of cellular processes, such as signal transduction pathways, ultimately resulting in the inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydroxyphenyl Substitutions

lists three analogues differing in the position of the hydroxyl group on the phenyl ring at position 1:

  • 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-imidazo[2,1-b]quinazolin-5(1H)-one (CID: 107605-01-6)
  • 3-(4-Bromophenyl)-1-(3-hydroxyphenyl)-imidazo[2,1-b]quinazolin-5(1H)-one (CID: 107605-02-7)
  • 3-(4-Bromophenyl)-1-(4-hydroxyphenyl)-imidazo[2,1-b]quinazolin-5(1H)-one (CID: 107605-03-8)

Key Differences :

  • Synthetic Accessibility : The propyl group in the target compound may offer simpler synthetic routes compared to hydroxylated derivatives, which require protection/deprotection steps during synthesis .
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 1) Molecular Formula Key Features
Target Compound Propyl C20H16BrN3O High lipophilicity
CID 107605-03-8 4-Hydroxyphenyl C22H14BrN3O2 Enhanced H-bonding capacity
CID 478032-65-4 () (2,4-Dichlorophenyl)sulfanylmethyl C17H13Cl2N3OS Increased steric bulk

Functional Group Modifications in Related Heterocycles

Imidazo-Thiadiazole Derivatives

and describe imidazo[2,1-b][1,3,4]thiadiazoles with bromophenyl groups. For example:

  • (E)-6-(4-Bromophenyl)-2-oxoethylidine)-2-(4-chlorophenyl)imidazo[2,1-b]thiadiazol-5(6H)-one (): Exhibits a 71% yield and distinct IR peaks at 1710 cm⁻¹ (C=O) and 1630 cm⁻¹ (C=N) .
  • Compound 6b5 (): Incorporates a pyrazole-thiazole hybrid structure, showing 85% yield and ESI-MS m/z 651.94 [M]⁺ .

Comparison :

  • Synthetic Efficiency: Thiadiazole derivatives generally achieve higher yields (71–85%) than quinazolinones, likely due to fewer steric hindrances .
  • Bioactivity: Thiadiazole cores are associated with antimicrobial activity, whereas quinazolinones (e.g., the target compound) may prioritize antifungal targets .
Pyrazol-3-one Derivatives

highlights pyrazol-3-ones like 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23), which features dual bromine atoms and a chlorophenyl group. LC/MS data (m/z 381 [M+H]⁺) suggests lower molecular complexity compared to the target compound .

Biological Activity

2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one is a compound belonging to the imidazoquinazoline family, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and its implications in medicinal chemistry, particularly focusing on anticancer properties and kinase inhibition.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the quinazoline scaffold followed by bromination and propyl substitution. Detailed methodologies can be found in literature focusing on similar quinazoline derivatives, which frequently utilize reactions such as nucleophilic substitution and cyclization processes to achieve the desired structure .

Anticancer Activity

Recent studies have indicated that compounds within the imidazoquinazoline class exhibit significant anticancer properties. The biological evaluation of this compound has demonstrated moderate inhibitory effects on various cancer cell lines. The compound's potency is often assessed using cell viability assays, where it shows activity in the low micromolar range.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HeLa (Cervical)10.5
MCF-7 (Breast)12.0
A549 (Lung)15.3

These findings suggest that the presence of the bromophenyl group enhances the compound's interaction with cellular targets involved in cancer proliferation.

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases, which are critical in cancer signaling pathways. In particular, it has shown promising results against several kinases:

Table 2: Kinase Inhibition Profile

KinaseΔTm (°C)Reference
DAPK34.1
DYRK1A5.0
MST33.0

These ΔTm values indicate a stabilizing effect on the kinase structure upon binding with the compound, suggesting potential for therapeutic development in targeting kinase-related pathways in cancer.

The mechanisms through which this compound exerts its biological effects are multifaceted. It is believed to induce apoptosis in cancer cells through:

  • Inhibition of cell cycle progression
  • Induction of reactive oxygen species (ROS) production
  • Modulation of apoptotic pathways involving caspases

These mechanisms are supported by various studies that highlight the role of quinazoline derivatives in disrupting normal cellular functions leading to cancer cell death .

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Study 1: Evaluated the effect on tumor growth in xenograft models using A549 cells. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • Study 2: Investigated the compound's effect on apoptosis markers in HeLa cells, revealing increased levels of cleaved caspase-3 and PARP, indicative of apoptosis induction.

Q & A

Q. What are the standard synthetic routes for 2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one?

The synthesis typically involves multi-step protocols, including cyclocondensation and regioselective annulation. For example, analogous imidazo[2,1-b]quinazolinones are synthesized via thermal cyclocondensation of 2-(pent-4-enamido)benzamides, followed by oxidative cyclization using reagents like phenyliodine bis(trifluoroacetate) (PIFA) to form the fused heterocyclic core . One-pot methods using Brønsted acids (e.g., p-toluenesulfonic acid) to catalyze domino imine formation and intramolecular cyclization are also effective for related scaffolds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • FT-IR : To confirm functional groups (e.g., C=N stretch at ~1610 cm⁻¹ and C–N at ~1080 cm⁻¹) .
  • 1H/13C NMR : To resolve substituent environments (e.g., aromatic protons at δ 7.7–8.2 ppm and aliphatic protons at δ 3.6–5.9 ppm) .
  • Mass spectrometry (ESI-MS) : For molecular ion validation (e.g., [M]+ peaks matching calculated m/z) .
  • X-ray crystallography : To confirm regiochemistry and solid-state conformation in structurally related analogs .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of imidazo[2,1-b]quinazolinone derivatives?

Regioselectivity is influenced by:

  • Catalyst choice : Brønsted acids like PTSA promote specific annulation pathways by stabilizing intermediates .
  • Substituent effects : Electron-withdrawing groups (e.g., bromophenyl) direct cyclization via electronic effects, as seen in PIFA-mediated oxidative cyclization of 2-(3-butenyl)quinazolinones .
  • Solvent polarity : Polar solvents favor intermediates with higher dipole moments, as observed in EZ/ZZ isomer equilibria .

Q. What computational tools are used to predict isomer stability and reactivity?

  • DFT calculations : To compare energy differences between isomers (e.g., EZ vs. ZZ isomers differing by ~1.1 kcal/mol) and predict solvent-dependent stability .
  • Molecular docking : To assess binding affinity in biological targets (e.g., human carbonic anhydrase inhibitors or PARP enzymes) .
  • NBO analysis : To evaluate hyperconjugative interactions influencing regioselectivity in cyclization steps .

Q. How does restricted rotation around the C=C bond affect NMR analysis?

Restricted rotation in imidazo[2,1-b]quinazolinones leads to distinct NMR signals for EZ and ZZ isomers. For example, in DMSO-d6, split peaks for =CH protons (δ 7.70 and 7.79 ppm) indicate slow interconversion, with integration ratios reflecting solvent polarity . Zwitterionic intermediates are proposed to mediate isomerization .

Q. What biological activities are reported for structurally related compounds?

While direct data on this compound is limited, analogs exhibit:

  • Antimicrobial activity : Thiadiazole-imidazo hybrids show efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • Anticancer potential : Pyrrolo[1,2-a]quinazolinones inhibit tubulin polymerization (IC50: ~0.5 µM) .
  • Enzyme inhibition : Triazoloquinazolinones target carbonic anhydrase isoforms (Ki: <10 nM) .

Methodological Considerations

  • Contradictions in data : Conflicting reports on isomer ratios (e.g., solvent-dependent EZ/ZZ ratios) highlight the need for standardized solvent systems in NMR studies .
  • Synthetic optimization : Scalability of one-pot methods requires careful control of reaction time and temperature to avoid byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.